N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a fascinating compound belonging to the family of acetamides. Its intricate molecular structure, characterized by the presence of a pyridazinone core and a trifluoromethylphenoxy group, makes it a subject of interest in various scientific domains, including chemistry, biology, and medicine.
Scientific Research Applications
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide has been explored extensively in various fields:
Chemistry: : As a versatile intermediate for the synthesis of complex organic molecules.
Biology: : Potential use in enzyme inhibition studies due to its unique structure.
Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory and anti-cancer activities.
Industry: : Application in the development of advanced materials and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide typically involves multi-step reactions:
Starting Materials: : The synthesis begins with the preparation of the 6-oxopyridazin-1(6H)-yl intermediate.
Coupling Reaction: : This intermediate is then coupled with 2-(3-(trifluoromethyl)phenoxy)acetic acid.
Reaction Conditions: : The reaction is usually carried out under reflux conditions, with the use of coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid.
Industrial Production Methods: On an industrial scale, the production involves:
Optimized Catalysis: : Use of efficient catalysts to speed up the reaction process.
Controlled Environment: : Maintenance of temperature and pH to ensure high yield and purity.
Automation: : Incorporation of automated systems to monitor and control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where the pyridazinone ring may be further oxidized to form more reactive intermediates.
Reduction: : It is also subject to reduction reactions, often resulting in the formation of reduced derivatives that might exhibit different properties.
Substitution: : N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Peroxides, KMnO4
Reducing Agents: : NaBH4, LiAlH4
Solvents: : Dichloromethane, ethanol
Major Products: Depending on the reaction conditions, the major products could include:
Substituted pyridazinones
Reduced acetamide derivatives
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Binding to specific enzymes or receptors.
Pathways Involved: : Modulating biochemical pathways such as inflammation or cell proliferation.
Comparison with Similar Compounds
Compared to other acetamides:
Uniqueness: : The trifluoromethylphenoxy group imparts unique physical and chemical properties, such as increased lipophilicity and metabolic stability.
Similar Compounds: : Similar structures include N-phenylacetamide, 2-(trifluoromethyl)phenoxyacetic acid derivatives.
Each of these points showcases the unique attributes and applications of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide, making it a compound of significant scientific interest
Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c16-15(17,18)11-3-1-4-12(9-11)24-10-13(22)19-7-8-21-14(23)5-2-6-20-21/h1-6,9H,7-8,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXTXBQPVNOTCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NCCN2C(=O)C=CC=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.